5-Chloro-2-methylaniline

描述

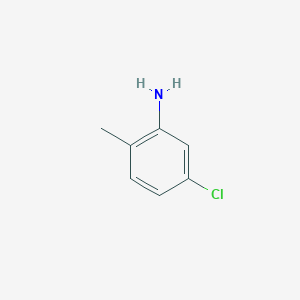

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZOMWDJOLIVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020287 | |

| Record name | 5-Chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-white solid; [HSDB] Low melting solid; mp = 20-22 deg C; [MSDSonline] | |

| Record name | 5-Chloro-o-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °C AT 722 MM HG | |

| Record name | 5-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN HOT ALCOHOL | |

| Record name | 5-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 5-Chloro-o-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GRAYISH-WHITE SOLID | |

CAS No. |

95-79-4 | |

| Record name | 5-Chloro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5K546DTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

26 °C | |

| Record name | 5-CHLORO-O-TOLUIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2062 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-2-methylaniline (CAS 95-79-4): Properties, Synthesis, and Safety

Introduction

5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is an aromatic amine with the chemical formula C₇H₈ClN.[1] Identified by the CAS number 95-79-4, it serves as a crucial intermediate in various industrial applications, most notably in the synthesis of organic dyestuffs and as a building block for pharmaceutical and pesticide compounds.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, synthesis protocols, and key applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a grayish-white or colorless to yellow-orange solid at room temperature, which may present as a liquid or a supercooled melt due to its low melting point.[1][3] It is soluble in hot alcohol and water.[1][4] The material may darken during storage and is sensitive to light and air.[5][6]

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1][3] |

| Molecular Weight | 141.60 g/mol | [1][4] |

| Appearance | White or Colorless to Yellow/Orange/Amber solid or liquid | [1][5][6] |

| Melting Point | 20 - 26 °C (71.6 - 78.8 °F) | [1][5] |

| Boiling Point | 237 °C (458.6 °F) at 760 mmHg | [1][5][6] |

| Density | 1.17 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 0.45 hPa at 50 °C | [5] |

| Flash Point | 160 °C (320 °F) - closed cup | [4][5] |

| Autoignition Temperature | >540 °C (>1004 °F) | [5] |

| Refractive Index | ~1.584 at 20 °C | [2][6][7] |

| log Kow (Partition Coeff.) | 2.36 - 2.58 | [1][8] |

Chemical Identifiers and Spectroscopic Data

While detailed spectral data such as ¹³C NMR and Mass Spectrometry are available in resources like the NIST Mass Spectrometry Data Center, this guide summarizes key chemical identifiers.[1]

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloro-o-toluidine, 2-Amino-4-chlorotoluene | [1][6] |

| SMILES | CC1=C(C=C(C=C1)Cl)N | [1] |

| InChI | 1S/C7H8ClN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | [1] |

| InChIKey | WRZOMWDJOLIVQP-UHFFFAOYSA-N | [1] |

Synthesis and Applications

This compound is a versatile building block primarily used in the manufacture of dyestuffs, such as Fast Red KB base and azoic coupling components.[1][2] It also functions as an important intermediate in the production of pharmaceuticals and pesticides.[2][9]

The most common manufacturing method is the chemical reduction of 4-chloro-2-nitrotoluene.[1]

References

- 1. This compound | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 95-79-4 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 95-79-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound [stenutz.eu]

- 9. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-methylaniline (CAS No. 95-79-4). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key physicochemical determinations are also included to support laboratory research and development.

Chemical Identity and Structure

This compound, also known as 5-chloro-o-toluidine, is an aromatic amine. Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and an amino group.

Synonyms: 5-Chloro-o-toluidine, 2-Amino-4-chlorotoluene, Fast Red KB Base.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [2] |

| Molecular Weight | 141.60 g/mol | [3] |

| Appearance | Clear yellow to light brown liquid after melting. May darken on storage. | [2] |

| Physical State | Solid at room temperature, appearing as a grayish-white solid or brown flaky crystals with a pungent odor. | [1][4] |

| Melting Point | 22 - 26 °C (71.6 - 78.8 °F) | [1] |

| Boiling Point | 237 °C (458.6 °F) at 760 mmHg | |

| Density | 1.177 g/mL at 20 °C | [5] |

| Solubility | Soluble in hot alcohol. Water solubility is less than 1 g/L at 22 °C. | [1][2] |

| pKa | 3.85 at 25 °C | [2][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.58 (estimated) | [6] |

| Vapor Pressure | 0.45 hPa at 50 °C | |

| Refractive Index | 1.584 at 20 °C | [5] |

| Flash Point | 160 °C (320 °F) |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. A publicly available ¹H NMR spectrum can be accessed through ChemicalBook.[7]

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum gives insight into the carbon framework of the molecule. PubChem indicates the availability of ¹³C NMR spectra for this compound.[3]

-

Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule. The NIST WebBook provides access to the IR spectrum of this compound.

-

Mass Spectrometry (MS): Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. PubChem lists GC-MS and other mass spectrometry data.[3]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological studies.

Caption: Logical Flow for Solubility Determination.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a common technique for its determination.[8]

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it causes serious eye irritation. It is also suspected of causing cancer.[6] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of this compound. The tabulated data, spectral information, and standardized experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to proper safety and handling procedures is paramount when working with this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. This compound | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | 95-79-4 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound(95-79-4) 1H NMR [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 5-Chloro-2-methylaniline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 5-Chloro-2-methylaniline. This compound, a key intermediate in the synthesis of various dyes and pharmaceuticals, is detailed herein to support ongoing research and development efforts.

Molecular Structure and Chemical Formula

This compound, also known as 5-chloro-o-toluidine, is an aromatic amine with a chlorine atom and a methyl group substituted on the benzene (B151609) ring. Its chemical structure is characterized by the presence of an amino group ortho to the methyl group and meta to the chlorine atom.

Molecular Formula: C₇H₈ClN[1]

Structure:

IUPAC Name: this compound[2]

CAS Number: 95-79-4[2]

Synonyms: 5-Chloro-o-toluidine, 2-Amino-4-chlorotoluene, 2-Methyl-5-chloroaniline[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 141.60 g/mol | [2] |

| Appearance | Grayish-white solid or clear yellow to light brown liquid after melting | |

| Melting Point | 22-23 °C | |

| Boiling Point | 237 °C at 760 mmHg | |

| Solubility | Soluble in ethanol, ether, and acetone; slightly soluble in water.[1] | [1] |

| Density | 1.177 g/mL at 20 °C |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reduction of 4-chloro-2-nitrotoluene (B43163).[2] A detailed experimental protocol based on this method is provided below.

Experimental Protocol: Reduction of 4-Chloro-2-nitrotoluene

Objective: To synthesize this compound by the reduction of 4-chloro-2-nitrotoluene using a polysulfide solution.

Materials:

-

4-chloro-2-nitrotoluene

-

Sodium polysulfide (or calcium polysulfide, ammonium (B1175870) polysulfide)

-

Ammonium salt (e.g., ammonium chloride)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve the polysulfide in water.

-

Stir the solution and add the ammonium salt.

-

Heat the mixture to a temperature between 30-105 °C.

-

Slowly add 4-chloro-2-nitrotoluene dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture until the reaction is complete (monitoring by TLC is recommended).

-

Once the reaction is finished, allow the mixture to cool and separate the organic phase.

-

Wash the organic phase with water until it is neutral.

-

Dry the organic phase over an anhydrous drying agent.

-

Distill the organic phase under reduced pressure, collecting the fraction at 127-137 °C (at 0.1 MPa vacuum) to obtain pure this compound.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Expected ¹H NMR Signals:

-

Singlet (3H): A singlet integrating to three protons is expected for the methyl (-CH₃) group. Its chemical shift will be in the aromatic methyl region.

-

Singlet (2H): A broad singlet integrating to two protons corresponds to the amino (-NH₂) group. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Aromatic Protons (3H): Three signals in the aromatic region, corresponding to the three protons on the benzene ring. The splitting patterns (doublet, doublet of doublets) will depend on their coupling with neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹ indicate the C-H stretching of the aromatic ring.

-

C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region corresponds to the C-N stretching of the aromatic amine.

-

C-Cl Stretching: A strong absorption in the fingerprint region, typically around 1000-1100 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of this compound (141.6 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak will be observed at m/z 143 with an intensity of about one-third of the molecular ion peak.

-

Major Fragmentation Peaks:

-

Loss of a chlorine atom: A peak corresponding to [M-Cl]⁺.

-

Loss of a methyl group: A peak corresponding to [M-CH₃]⁺.

-

Cleavage of the C-N bond.

-

Predicted Metabolic Pathway

While specific metabolic pathways for this compound are not extensively documented, a predicted pathway can be inferred based on the metabolism of other chloroanilines. The primary route of metabolism is expected to occur in the liver, involving cytochrome P450 enzymes.

Caption: Predicted metabolic pathway of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its primary applications are in the manufacturing of:

-

Azo Dyes and Pigments: The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of colors.

-

Pharmaceuticals: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), although specific examples are often proprietary.

-

Agrochemicals: Used in the synthesis of some pesticides and herbicides.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin and causes serious eye irritation. It is also suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. For more detailed information, consulting the referenced literature and safety data sheets is recommended.

References

Spectroscopic Profile of 5-Chloro-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylaniline (CAS No. 95-79-4), a key intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.99 | d | H-3 |

| 6.64 | dd | H-4 |

| 6.57 | d | H-6 |

| 4.80 | br s | NH₂ |

| 2.13 | s | CH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 144.1 | C-1 |

| 119.8 | C-2 |

| 130.2 | C-3 |

| 116.9 | C-4 |

| 133.8 | C-5 |

| 114.7 | C-6 |

| 16.9 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3475, 3385 | Strong | N-H stretch (asymmetric and symmetric) |

| 3050 | Medium | Aromatic C-H stretch |

| 2925 | Medium | Aliphatic C-H stretch (CH₃) |

| 1620 | Strong | N-H bend (scissoring) |

| 1500 | Strong | Aromatic C=C stretch |

| 810 | Strong | C-H out-of-plane bend |

| 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [2]

| m/z | Relative Intensity (%) | Assignment |

| 141 | 100 | [M]⁺ |

| 143 | 33 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 106 | 85 | [M - Cl]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound was prepared by dissolving approximately 20 mg of the solid sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak at 77.16 ppm was used as a reference.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source via a direct insertion probe. The sample was ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratios (m/z) and their relative intensities were recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 5-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-methylaniline. It is intended to serve as a detailed technical resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the expected spectral parameters, a detailed experimental protocol for spectrum acquisition, and a visual representation of the molecular structure with proton assignments.

Introduction to the 1H NMR Spectroscopy of this compound

1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. In the case of this compound, the 1H NMR spectrum provides valuable information about the electronic environment and connectivity of the individual protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine group protons. The chemical shifts (δ), splitting patterns (multiplicity), coupling constants (J), and integration values of these signals are key to the complete structural assignment.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-3 | ~ 6.9 - 7.1 | Doublet (d) | ~ 8.0 | 1H |

| H-4 | ~ 6.6 - 6.8 | Doublet of Doublets (dd) | J ≈ 8.0, 2.0 | 1H |

| H-6 | ~ 6.6 - 6.8 | Doublet (d) | ~ 2.0 | 1H |

| -NH₂ | ~ 3.5 - 4.0 | Broad Singlet (br s) | - | 2H |

| -CH₃ | ~ 2.1 - 2.3 | Singlet (s) | - | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used, the concentration of the sample, and the specific NMR instrument.

Interpretation of the Spectrum

The 1H NMR spectrum of this compound can be interpreted as follows:

-

Aromatic Protons (H-3, H-4, H-6): The three protons on the benzene (B151609) ring appear in the aromatic region of the spectrum (typically between 6.5 and 7.5 ppm).

-

H-3 is expected to be a doublet due to coupling with the adjacent H-4.

-

H-4 is predicted to be a doublet of doublets due to coupling with both H-3 and H-6.

-

H-6 will likely appear as a doublet due to coupling with H-4. The coupling constant for this interaction is expected to be smaller (meta-coupling).

-

-

Amine Protons (-NH₂): The two protons of the amine group typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a singlet in the upfield region of the spectrum, as there are no adjacent protons to cause splitting.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of solid this compound.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a good solvent for many organic compounds and its residual proton signal is well-characterized.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the solid. If the solid does not fully dissolve, gentle warming may be applied.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Instrument Parameters

The following are typical parameters for acquiring a 1H NMR spectrum on a 400 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 16 ppm is generally adequate to cover the entire range of proton chemical shifts.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

4.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton labels.

Caption: Molecular structure of this compound with proton numbering.

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-methylaniline from 4-chloro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Chloro-2-methylaniline, a key intermediate in the pharmaceutical and dye industries, from 4-chloro-2-nitrotoluene (B43163).[1] The primary transformation involves the reduction of the nitro group of the starting material. This document provides a comparative overview of various reduction methodologies, complete with experimental protocols and quantitative data to aid in reaction optimization and scale-up.

Reaction Overview and Methodologies

The synthesis of this compound from 4-chloro-2-nitrotoluene is a reduction reaction that converts the nitro functional group (-NO₂) into an amino group (-NH₂). Several methods are employed for this transformation, each with distinct advantages and disadvantages in terms of yield, purity, cost, safety, and environmental impact. The most common methods include:

-

Polysulfide Reduction: A high-yield method that is relatively safe and cost-effective.[2]

-

Catalytic Hydrogenation: A clean method that often provides high purity but can be expensive and may lead to dehalogenation side reactions.[3][4]

-

Metal/Acid Reduction: A classical and robust method, though it can generate significant waste streams.[5]

The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired product purity.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthesis methods, allowing for easy comparison of their key performance indicators.

Table 1: Polysulfide Reduction Method [2]

| Parameter | Value |

| Starting Material | 4-chloro-2-nitrotoluene |

| Reducing Agent | Sodium polysulfide |

| Additive | Ammonium (B1175870) salt (e.g., ammonium bromide, ammonium chloride) |

| Solvent | Water |

| Temperature | 30-105 °C |

| Reaction Time | Not specified |

| Product Yield | 98.47% - 98.94% |

| Product Purity | 99.78% (by GC) |

Table 2: Iron/Acid Reduction of a Structurally Similar Nitroaniline [5]

| Parameter | Value |

| Starting Material | 5-Chloro-2-methyl-4-nitroaniline |

| Reducing Agent | Iron powder |

| Acid | Hydrochloric acid |

| Solvent | Ethanol (B145695)/Water |

| Temperature | Reflux |

| Reaction Time | 2.5 hours |

| Product Yield | ~86% |

| Product Purity | >98% (by HPLC) |

Note: This data is for a similar compound and serves as a reference for a typical iron/acid reduction.

Experimental Protocols

Polysulfide Reduction Method

This protocol is adapted from patent CN102234235A.[2]

Materials:

-

4-chloro-2-nitrotoluene

-

Sodium polysulfide

-

Ammonium bromide (or other ammonium salt)

-

Water

-

1000 mL three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

Procedure:

-

To a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 50 mL of water and 1 mol of sodium polysulfide.

-

Stir the mixture and add 0.4 mol of ammonium bromide.

-

Heat the mixture to 30 °C.

-

Slowly add 1 mol of 4-chloro-2-nitrotoluene dropwise while maintaining the temperature at 30 °C.

-

After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC or GC is recommended).

-

Once the reaction is finished, separate the upper organic phase.

-

Wash the organic phase with water until neutral.

-

Distill the organic phase under vacuum (0.1 MPa) and collect the fraction at 127-137 °C to obtain pure this compound.

Iron/Acid Reduction (Adapted Protocol)

This protocol is adapted from a procedure for a structurally similar compound.[5]

Materials:

-

4-chloro-2-nitrotoluene

-

Iron powder

-

Hydrochloric acid

-

Ethanol

-

Water

-

250 mL three-necked flask

-

Reflux condenser

Procedure:

-

In a 250 mL three-necked flask, add iron powder, water, and hydrochloric acid.

-

Heat the mixture to boiling.

-

Add a solution of 4-chloro-2-nitrotoluene in ethanol to the boiling mixture.

-

Reflux the reaction mixture for 2.5 hours.

-

After the reaction is complete, adjust the pH to 7 with a 20% NaOH solution.

-

Filter the hot reaction mixture to remove iron residues.

-

Cool the filtrate to crystallize the product.

-

Collect the product by filtration and dry to obtain this compound.

Safety Considerations

4-chloro-2-nitrotoluene (Starting Material):

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[6] May cause damage to organs through prolonged or repeated exposure.[6]

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

First Aid: In case of contact with skin, wash immediately with plenty of water.[6] If inhaled, move to fresh air.[6] If swallowed, seek immediate medical attention.[6]

This compound (Product):

-

Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[8]

-

Precautions: Handle with appropriate PPE. Avoid contact with skin and eyes.

General Reaction Hazards:

-

Exothermic Reactions: Reduction of nitro compounds can be highly exothermic. Careful control of temperature and addition rates of reagents is crucial.

-

Flammable Solvents: The use of flammable solvents like ethanol requires appropriate precautions to avoid ignition sources.

Visualizations

Reaction Pathway

Caption: Chemical transformation from 4-chloro-2-nitrotoluene to this compound.

Experimental Workflow: Polysulfide Reduction

Caption: Step-by-step workflow for the polysulfide reduction method.

References

- 1. This compound | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Page loading... [wap.guidechem.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. aarti-industries.com [aarti-industries.com]

- 8. This compound for synthesis 95-79-4 [sigmaaldrich.com]

Core Synthesis Pathway: Reduction of 4-Chloro-2-nitrotoluene

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, a key intermediate in the pharmaceutical, agrochemical, and dye industries. The focus is on the reaction mechanisms, experimental protocols, and quantitative data associated with the most prevalent manufacturing process: the reduction of 4-Chloro-2-nitrotoluene.

The most common and industrially scalable method for the synthesis of this compound is the reduction of the nitro group of 4-Chloro-2-nitrotoluene.[1][2] This precursor is a moderately polar compound that serves as a crucial intermediate in various organic syntheses.[3] Several reducing agents and catalytic systems can be employed for this transformation, each with its own advantages in terms of yield, cost, safety, and environmental impact.

The general reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism: Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the reducing agent and reaction conditions, a generally accepted pathway involves the following steps:

-

Nitroso Intermediate: The nitro group is first reduced to a nitroso group.

-

Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine.

-

Amine Formation: Finally, the hydroxylamine is reduced to the corresponding amine.

Caption: Generalized mechanism for the reduction of an aromatic nitro group.

Experimental Protocols and Quantitative Data

Several methods for the reduction of 4-Chloro-2-nitrotoluene have been documented, with variations in the choice of reducing agent and catalyst. The following sections detail the methodologies for the most significant approaches.

Reduction with Polysulfides

A high-yield method for the synthesis of this compound involves the use of polysulfides, such as sodium polysulfide, calcium polysulfide, or ammonium (B1175870) polysulfide.[4] This method is advantageous due to its high product yield, low production cost, and high safety profile.[4]

Experimental Protocol:

-

Dissolve a polysulfide in water and stir the solution.

-

Add an ammonium salt to the mixture.

-

Heat the solution, maintaining a temperature between 30-105°C.

-

Dropwise, add 4-Chloro-2-nitrotoluene to the reaction mixture.

-

After the reaction is complete, separate the organic phase.

-

Wash the organic phase with water until it is neutral.

-

Distill the organic phase and collect the fractions at 127-137°C under a vacuum of 0.1 MPa to obtain this compound.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Purity | 99.78% | [4] |

| Yield | 98.47% - 98.94% | [4] |

Catalytic Hydrogenation

Catalytic hydrogenation is another common method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as Raney Nickel, Platinum, or Palladium, in the presence of hydrogen gas.[4][5]

Experimental Protocol (General):

-

Charge a reactor with 4-Chloro-2-nitrotoluene and a Raney Nickel catalyst.[5]

-

Introduce hydrogen gas into the reactor under pressure (e.g., 1.8-3.0 MPa).[5]

-

The reaction is carried out in the liquid phase, often without a solvent.[5]

-

Maintain agitation throughout the reaction.

-

Upon completion, the catalyst is filtered off, and the product is purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Can reach up to 87% (Note: catalyst poisoning can be an issue) | [4] |

Reduction with Iron Powder

The reduction of nitro compounds using iron powder in the presence of an acid (like hydrochloric acid) is a classic and cost-effective method.

Experimental Protocol (General, adapted from similar reductions):

-

Create a suspension of iron powder and ammonium chloride in a mixture of ethanol (B145695) and water.

-

Heat the suspension to reflux (approximately 80-90°C).

-

Add a solution of 4-Chloro-2-nitrotoluene in ethanol dropwise to the refluxing mixture.

-

Continue to reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, cool the mixture and filter to remove the iron salts.

-

Extract the product from the filtrate with an organic solvent.

-

Wash and dry the organic extract.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified.

Alternative Synthesis Routes

While the reduction of 4-Chloro-2-nitrotoluene is the predominant method, other synthetic pathways have been explored.

From 3-Chloroaniline

One alternative route begins with 3-chloroaniline. This multi-step process involves:

-

Formylation: Protection of the amino group.

-

Nitration: Introduction of a nitro group.

-

Hydrolysis: Removal of the formyl protecting group to yield 5-chloro-2-nitroaniline (B48662).

-

Reduction: Reduction of the nitro group to afford the final product.

This method has a reported total yield of over 60% and a product purity of over 98%.[6]

Chlorination of 2-Methylaniline

The direct chlorination of 2-methylaniline has been reported to produce a mixture of 3-chloro-2-methylaniline (B42847) and this compound.[7] The separation of these isomers can be challenging, which may limit the industrial applicability of this method for producing high-purity this compound.

Experimental Workflow Overview

The general workflow for the primary synthesis route of this compound can be summarized as follows:

Caption: A generalized experimental workflow for the synthesis of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 5. CN1220256A - Process for reduction of methylaniline from nitro-toluene - Google Patents [patents.google.com]

- 6. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 7. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

The Carcinogenic Potential of 5-Chloro-2-methylaniline: A Technical Review for Researchers

Abstract

5-Chloro-2-methylaniline (CAS No. 95-79-4), also known as 5-chloro-o-toluidine, is an aromatic amine used primarily as an intermediate in the synthesis of dyes and pigments. Due to structural similarities to other known carcinogens and occupational health concerns within the dye manufacturing industry, its carcinogenic potential has been subject to investigation. This technical guide provides an in-depth review of the key toxicological studies, focusing on carcinogenicity, genotoxicity, and metabolism. Quantitative data from pivotal animal bioassays are presented in tabular format for clarity. Detailed experimental protocols are provided for these studies to aid in their interpretation and replication. Furthermore, this document includes visualizations of the primary carcinogenicity bioassay workflow and the plausible metabolic activation pathway leading to its carcinogenic effects, rendered in the DOT language for use in scientific documentation. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the assessment of aromatic amines.

Introduction

This compound is a chlorinated aromatic amine. The carcinogenicity of aromatic amines as a class is a well-established area of toxicology, with many congeners linked to various cancers, particularly of the urinary bladder and liver. Concerns over this compound's safety prompted its evaluation by the National Cancer Institute (NCI) in a comprehensive bioassay. The findings from this and other toxicological studies are critical for understanding its risk to human health. This document synthesizes the available evidence, presenting it in a format tailored for a scientific audience.

Carcinogenicity Assessment

The primary evidence for the carcinogenicity of this compound comes from a long-term dietary study in rodents conducted by the U.S. National Cancer Institute (NCI).[1][2]

NCI Rodent Bioassay Findings

The study concluded that under the bioassay conditions, 5-chloro-o-toluidine was carcinogenic to B6C3F1 mice, causing a significant increase in the incidence of hemangiosarcomas and hepatocellular carcinomas in both males and females.[2][3] In contrast, there was no conclusive evidence of carcinogenicity in Fischer 344 rats.[3][4] A statistically significant positive trend was observed for adrenal pheochromocytomas in male rats, but pairwise comparisons with the control group were not statistically significant.[2][5]

Quantitative Carcinogenicity Data

The key findings from the NCI bioassay are summarized in the tables below.

Table 1: Incidence of Hemangiosarcomas and Hepatocellular Carcinomas in B6C3F1 Mice

| Sex | Dietary Concentration (ppm) | Hemangiosarcomas (All Sites) Incidence | Hepatocellular Carcinomas Incidence |

| Male | 0 (Control) | 3/20 (15%) | 4/20 (20%) |

| 2,000 (Low Dose) | 21/50 (42%) | 19/50 (38%) | |

| 4,000 (High Dose) | 23/49 (47%) | 25/47 (53%) | |

| Female | 0 (Control) | 0/20 (0%) | 0/20 (0%) |

| 2,000 (Low Dose) | 13/50 (26%) | 19/50 (38%) | |

| 4,000 (High Dose) | 19/48 (40%) | 26/43 (60%)* | |

| Statistically significant increase compared to control group (p < 0.05) based on NCI report statistical analysis.[1][2][5] |

Table 2: Incidence of Adrenal Pheochromocytomas in Male Fischer 344 Rats

| Group | Incidence | Statistical Significance (vs. Control) |

| Control | 0/20 | - |

| 2,500 ppm (Low Dose) | 2/49 | Not Significant |

| 4,000 ppm (High Dose) | 7/48 | Not Significant (p=0.076) |

| Dose-Related Trend | - | Significant (p=0.019) |

| Data sourced from the NCI Technical Report 187 and OEHHA review.[2][5] |

Genotoxicity and Other Toxicological Data

The genotoxic potential of this compound has been evaluated in several systems, with mixed results. Some studies using the Ames test (Salmonella typhimurium) did not find the compound to be mutagenic.[5] However, other data indicate potential for genetic damage.

Table 3: Summary of Additional Toxicological Data

| Test Type | Species / System | Route | Dose | Result / Observation |

| Acute Toxicity (LD50) | Rat | Oral | 464 mg/kg | Lethal dose, 50% kill. |

| Acute Toxicity (LD50) | Rat (female) | Oral | 716 mg/kg bw | Lethal dose, 50% kill.[6] |

| Chronic Toxicity (TDLo) | Rat | Oral | 164 g/kg / 78 weeks | Equivocal tumorigenic agent; adrenal cortex tumors observed. |

| Chronic Toxicity (TDLo) | Mouse | Oral | 131 g/kg / 78 weeks | Carcinogenic; vascular and liver tumors observed. |

| Mutagenicity | Mouse | In vivo | 200 mg/kg | Positive in a non-specified mutation test system. |

Experimental Protocols

NCI Carcinogenicity Bioassay Protocol

The following protocol was used for the pivotal NCI study (TR-187).[2]

-

Test Chemical: 5-Chloro-o-toluidine (CAS No. 95-79-4), technical grade.

-

Animal Species:

-

Rats: Fischer 344 (F344/N)

-

Mice: B6C3F1

-

-

Group Allocation:

-

50 males and 50 females per dosed group.

-

20 males and 20 females per control group.

-

-

Administration Route: Dietary. The chemical was mixed into standard laboratory animal feed.

-

Dose Levels:

-

Rats: 0 (control), 2,500 ppm, or 5,000 ppm.

-

Mice: 0 (control), 2,000 ppm, or 4,000 ppm.

-

-

Study Duration:

-

Dosing Period: 78 weeks.

-

Observation Period:

-

Rats: An additional 26 weeks post-dosing.

-

Mice: An additional 13 weeks post-dosing.

-

-

-

Observations: Animals were observed twice daily for mortality and signs of toxicity. Body weights were recorded weekly for the first 10 weeks and monthly thereafter.

-

Pathology: A complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

-

Statistical Analysis: Tumor incidence data were analyzed for dose-response trends using the Cochran-Armitage test. Pairwise comparisons between dosed and control groups were performed using the Fisher exact test.

General Genotoxicity Assay Protocol (Ames Test)

While specific protocols for this compound are not detailed in the search results, a standard protocol for the Salmonella typhimurium reverse mutation assay (Ames test) is as follows:

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system, typically a liver homogenate fraction (S9) from rats or hamsters pre-treated with an enzyme inducer like Aroclor 1254.

-

Procedure:

-

The test compound at various concentrations is added to a test tube containing the bacterial culture and, if required, the S9 mix.

-

The mixture is briefly pre-incubated.

-

Molten top agar (B569324) is added, and the contents are poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the solvent control.

Visualizations: Workflows and Pathways

NCI Bioassay Experimental Workflow

References

Environmental Fate and Degradation of 5-Chloro-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is an aromatic amine used in the synthesis of various organic compounds, including dyes and pigments.[1] Its presence in the environment, primarily due to industrial effluent, raises concerns about its potential toxicity and persistence. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways to support environmental risk assessment and the development of remediation strategies.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. These properties influence its distribution in different environmental compartments, such as water, soil, and air, and its susceptibility to various degradation processes.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| Melting Point | 26 °C | [1] |

| Boiling Point | 237 °C at 722 mmHg | [1] |

| Water Solubility | 832 mg/L (estimated) | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 2.58 (estimated) | [1][2] |

| Henry's Law Constant | 1.56 x 10⁻⁶ atm-m³/mol (estimated) | [1] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis, photolysis, and atmospheric degradation, contribute to the transformation of this compound in the environment without the involvement of microorganisms.

Hydrolysis

Hydrolysis of this compound is not considered a significant degradation pathway in the environment. The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions.[1][2]

Photolysis

Experimental Protocol for Photolysis Study (General Approach):

A typical photolysis experiment would involve the following steps:

-

Sample Preparation: A solution of this compound in purified water is prepared at a known concentration.

-

Irradiation: The solution is placed in a quartz vessel and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any non-photolytic degradation.

-

Monitoring: Aliquots of the solution are withdrawn at regular intervals and analyzed for the concentration of this compound and the formation of potential degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The rate of degradation is determined by plotting the concentration of this compound against time. The photolysis half-life is then calculated from the degradation rate constant.

Atmospheric Degradation

In the atmosphere, this compound is expected to exist primarily in the vapor phase. The dominant degradation pathway is the reaction with photochemically produced hydroxyl radicals (•OH).

| Parameter | Value | Reference |

| Atmospheric Half-life (reaction with •OH radicals) | 3.2 hours (estimated) | [1][2] |

This relatively short atmospheric half-life suggests that this compound is not likely to persist for long periods in the atmosphere or undergo long-range transport.

Biotic Degradation

Biodegradation, mediated by microorganisms, is a crucial process for the removal of this compound from soil and water. Both aerobic and anaerobic degradation pathways have been investigated for chloroanilines.

Aerobic Biodegradation

Under aerobic conditions, microorganisms can utilize this compound as a source of carbon and energy. The degradation is typically initiated by an oxidative attack on the aromatic ring. While specific pathways for this compound are not extensively detailed in the literature, pathways for similar chloroanilines have been elucidated and can serve as a model.

One study on the closely related compound 3-chloro-p-toluidine hydrochloride in loam soil reported a pseudo-first-order degradation half-life of 25 hours at 22°C.[3] The primary metabolite identified was N-acetyl-3-chloro-p-toluidine.[3] Mineralization to CO₂ was also observed, indicating complete degradation.[3]

Proposed Aerobic Degradation Pathway:

The aerobic degradation of chloroanilines often involves the following key steps:

-

Oxidative Deamination/Dioxygenation: The initial attack is catalyzed by enzymes such as aniline (B41778) dioxygenase, leading to the formation of a chlorocatechol intermediate.[4][5]

-

Ring Cleavage: The aromatic ring of the chlorocatechol is then cleaved by catechol dioxygenases, either through an ortho- or meta-cleavage pathway.[4][5]

-

Further Metabolism: The resulting aliphatic intermediates are further metabolized through central metabolic pathways, ultimately leading to carbon dioxide, water, and chloride ions.

Caption: Proposed aerobic degradation pathway of this compound.

Experimental Protocol for Aerobic Biodegradation Study (Soil):

A common method for assessing aerobic soil biodegradation is the soil microcosm study:

-

Soil Collection and Characterization: A representative soil sample is collected and characterized for its physical and chemical properties (e.g., pH, organic matter content, texture).

-

Microcosm Setup: A known amount of soil is placed in a flask or beaker. This compound, often radiolabeled (e.g., with ¹⁴C), is added to the soil at a specific concentration. The soil moisture is adjusted to an optimal level for microbial activity.

-

Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous flow of CO₂-free air is passed through the microcosms to maintain aerobic conditions.

-

¹⁴CO₂ Trapping: The effluent air is passed through a trapping solution (e.g., potassium hydroxide) to capture any evolved ¹⁴CO₂ resulting from the mineralization of the test substance.

-

Soil Extraction and Analysis: At various time points, replicate microcosms are sacrificed. The soil is extracted with an appropriate solvent to determine the concentration of the parent compound and its transformation products using techniques like HPLC with radiometric detection and/or LC-MS.

-

Data Analysis: The rate of degradation and the half-life of this compound in soil are calculated. The extent of mineralization is determined by quantifying the trapped ¹⁴CO₂.

Anaerobic Biodegradation

Under anaerobic conditions, such as in sediments and some groundwater environments, the degradation of chlorinated aromatic compounds often proceeds through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. However, for chloroanilines, other anaerobic transformations can also occur. Studies on the anaerobic degradation of p-toluidine (B81030) (a non-chlorinated analog) by the sulfate-reducing bacterium Desulfobacula toluolica have shown that the initial step can be the carboxylation of the methyl group.[6]

Proposed Anaerobic Degradation Pathway:

A potential anaerobic pathway for this compound could involve:

-

Reductive Dechlorination: The removal of the chlorine atom to form 2-methylaniline.

-

Further Transformation: The resulting 2-methylaniline could then be further degraded through pathways established for aniline, which may involve carboxylation or other transformations leading to ring cleavage under anaerobic conditions.

Caption: Proposed anaerobic degradation pathway of this compound.

Environmental Mobility and Bioaccumulation

The mobility of this compound in soil is expected to be moderate, as indicated by its estimated log Koc of 2.37.[2] This suggests that it has a moderate tendency to adsorb to soil organic matter.

The estimated bioconcentration factor (BCF) of 54 suggests that the potential for bioaccumulation in aquatic organisms is not significant.[1][2]

Conclusion

This compound is susceptible to degradation in the environment through both abiotic and biotic processes. Its atmospheric degradation is relatively rapid, limiting its potential for long-range transport. In soil and water, biodegradation is expected to be the primary degradation pathway, with aerobic processes likely leading to complete mineralization. While photolysis may also contribute to its degradation in sunlit environments, hydrolysis is not a significant fate process. The compound has a moderate potential for mobility in soil and a low potential for bioaccumulation. Further research is needed to fully elucidate the specific microbial pathways and enzymes involved in the degradation of this compound and to determine its degradation rates under various environmental conditions. This information is critical for developing effective strategies for the management and remediation of sites contaminated with this compound.

References

- 1. This compound | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Aerobic biodegradation of [14C]3‐chloro‐P‐toluidine hydrochloride in a loam soil | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 5. Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility of 5-Chloro-2-methylaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylaniline is a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals. A thorough understanding of its solubility in various organic solvents is crucial for process development, purification, and formulation. This technical guide provides a summary of the available qualitative solubility data for this compound and presents detailed, generalized experimental protocols for the quantitative determination of its solubility. While extensive searches for precise quantitative solubility data have been conducted, specific numerical values in various organic solvents remain largely unreported in publicly available literature. The water solubility of this compound is documented to be less than 1 g/L at 22°C[1][2][3][4][5].

This guide offers two robust, standard methods for experimentally determining the solubility of this compound: the gravimetric method and a UV-Vis spectroscopic method, the latter being particularly suitable for aromatic amines.

Qualitative Solubility Data

Multiple sources indicate that this compound is soluble in a range of common organic solvents. This qualitative information is summarized in the table below. It is important to note that "soluble" is a general term, and the actual solubility can vary significantly between different solvents and with temperature. For instance, its solubility in alcohol is noted to be higher when hot[6].

| Solvent | Qualitative Solubility |

| Alcohol (e.g., Ethanol) | Soluble[7] |

| Hot Alcohol | Soluble[6] |

| Ether | Soluble[2] |

| Acetone | Soluble |

| Benzene | Soluble[2] |

| Chloroform | Soluble[2] |

| Dioxane | Soluble[2] |

| Water | Slightly soluble (< 1 g/L at 22 °C)[1][2][3][4][5] |

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These are generalized protocols and may require optimization for specific solvent systems and laboratory conditions.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to a few days. It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry glass vial or evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Weighing:

-

Place the vial or dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for heat-sensitive solvents or to expedite drying.

-

Once the solvent has completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation of Solubility:

The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility in g/100 mL:

-

S ( g/100 mL) = (Mass of solute / Volume of solution withdrawn) × 100

-

-

Solubility in mol/L:

-

S (mol/L) = (Mass of solute / Molar mass of this compound) / (Volume of solution withdrawn in L)

-

Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectroscopic Method

For compounds that absorb ultraviolet or visible light, such as aromatic amines, UV-Vis spectroscopy offers a sensitive and accurate method for determining solubility. This technique relies on the relationship between absorbance and concentration as described by the Beer-Lambert Law.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound (solid)

-

Selected organic solvent(s) (must be UV transparent in the wavelength range of interest)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Syringe filters

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a small aliquot of the clear supernatant from the saturated solution.

-

Filter the sample using a syringe filter.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Concentration_diluted = (Absorbance - y-intercept) / slope

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Solubility = Concentration_diluted × Dilution Factor

Workflow for Spectroscopic Solubility Determination

Caption: Workflow for Spectroscopic Solubility Determination.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.at]

- 3. This compound | CAS#:95-79-4 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. parchem.com [parchem.com]

- 6. This compound | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 95-79-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

In-Depth Technical Guide: Stability and Storage of 5-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-methylaniline (CAS No. 95-79-4). Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity in research and development applications, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document details the known instabilities, degradation pathways, and appropriate handling and storage protocols to minimize degradation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [2] |

| Appearance | Grayish-white to clear yellow or light brown solid/liquid | [2][3] |

| Melting Point | 20-26 °C | [2][3] |

| Boiling Point | 237 °C at 722 mmHg | [2] |

| Solubility | Soluble in hot alcohol | [2][3] |

| Vapor Pressure | 0.04 mmHg | [2] |

Stability Profile